molecular formula C9H7NO3S B1269993 Methyl 5-(2-thienyl)isoxazole-3-carboxylate CAS No. 517870-23-4

Methyl 5-(2-thienyl)isoxazole-3-carboxylate

Cat. No.: B1269993
CAS No.: 517870-23-4
M. Wt: 209.22 g/mol
InChI Key: HNUBQXDECCWAJW-UHFFFAOYSA-N
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Description

Methyl 5-(2-thienyl)isoxazole-3-carboxylate is a heterocyclic organic compound with the molecular formula C9H7NO3S and a molecular weight of 209.22 g/mol . This compound features an isoxazole ring substituted with a thienyl group at the 5-position and a carboxylate ester group at the 3-position. It is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Methyl 5-(2-thienyl)isoxazole-3-carboxylate involves the reaction of 2-thiophenecarboxamide with sodium tert-butoxide and dimethyl carbonate . The reaction typically proceeds under reflux conditions in an organic solvent such as methanol or ethanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may involve the use of catalysts to optimize reaction conditions and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-thienyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The thienyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Brominated or nitrated derivatives of the thienyl group.

Scientific Research Applications

Methyl 5-(2-thienyl)isoxazole-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(2-thienyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. The thienyl group may enhance the compound’s binding affinity and selectivity. Pathways involved in its mechanism of action include inhibition of cyclooxygenase enzymes and modulation of GABA receptors .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate
  • Methyl 5-(2-furyl)isoxazole-3-carboxylate
  • Methyl 5-(2-pyridyl)isoxazole-3-carboxylate

Uniqueness

Methyl 5-(2-thienyl)isoxazole-3-carboxylate is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and biological activity, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

methyl 5-thiophen-2-yl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-12-9(11)6-5-7(13-10-6)8-3-2-4-14-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUBQXDECCWAJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361394
Record name methyl 5-(2-thienyl)isoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517870-23-4
Record name Methyl 5-(2-thienyl)-3-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517870-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5-(2-thienyl)isoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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